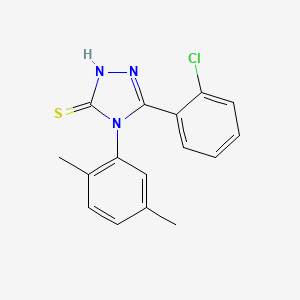

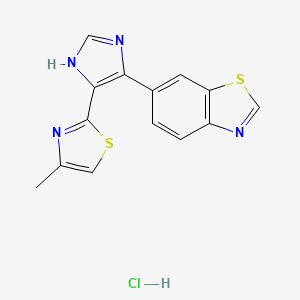

TP-0427736 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TP-0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity with an IC50 of 2.72 nM . This effect is 300-fold higher than the inhibitory effect on ALK3 . It also inhibits Smad2/3 phosphorylation in A549 cells induced by TGF-β1 with an IC50 value of 8.68 nM .

Molecular Structure Analysis

The molecular formula of TP-0427736 hydrochloride is C14H11ClN4S2 . The molecular weight is 334.85 .Physical And Chemical Properties Analysis

TP-0427736 hydrochloride is a solid, light yellow to yellow compound . It has a molecular weight of 334.85 and a molecular formula of C14H11ClN4S2 . It is soluble in water (3.33 mg/mL) and DMSO (2 mg/mL) .Applications De Recherche Scientifique

TP-0427736 Hydrochloride: Scientific Research Applications

Inhibition of ALK5 Kinase Activity: TP-0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity, with an IC50 of 2.72 nM. This inhibition is significantly selective, being 300-fold more potent against ALK5 than ALK3 .

Impact on Smad2/3 Phosphorylation: The compound effectively inhibits Smad2/3 phosphorylation in A549 cells induced by TGF-β1, with an IC50 value of 8.68 nM, indicating its potential role in TGF-β1 related pathways .

Dermatological Research: Topical application of TP-0427736 has shown to decrease Smad2 phosphorylation in mouse skin, suggesting a role in dermatological conditions or treatments .

Hair Growth Regulation: Repeated application of TP-0427736 can suppress the shortening of average hair follicle length during the transition from the late anagen phase to the catagen phase in mice, pointing towards its utility in hair growth studies .

Mécanisme D'action

Target of Action

TP-0427736 hydrochloride is a potent inhibitor of ALK5 kinase activity . The inhibitory effect of TP-0427736 hydrochloride on ALK5 is 300-fold higher than its effect on ALK3 . ALK5 is a type of transforming growth factor-beta (TGF-β) receptor, which plays a crucial role in cell growth and differentiation .

Mode of Action

TP-0427736 hydrochloride interacts with its target, ALK5, by inhibiting its kinase activity . This inhibition prevents the phosphorylation of Smad2/3 in A549 cells induced by TGF-β1 .

Biochemical Pathways

The primary biochemical pathway affected by TP-0427736 hydrochloride is the TGF-β/Smad pathway . By inhibiting ALK5, TP-0427736 hydrochloride prevents the phosphorylation of Smad2/3, which are key components of the TGF-β/Smad signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation .

Result of Action

The inhibition of ALK5 kinase activity and subsequent prevention of Smad2/3 phosphorylation by TP-0427736 hydrochloride results in a decrease in the growth inhibition of human outer root sheath cells . This suggests that TP-0427736 hydrochloride could potentially be used for the research of conditions such as androgenic alopecia (AGA), where the growth of certain cells is undesirably inhibited .

Orientations Futures

TP-0427736 hydrochloride can be used for the research of androgenic alopecia (AGA) . It has been shown to reduce TGF-β-induced growth inhibition in human outer root sheath cells and elongate the anagen phase in mouse hair follicles . This suggests potential therapeutic applications in the treatment of AGA .

Relevant Papers One relevant paper is “Novel ALK5 inhibitor TP0427736 reduces TGF-β-induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles” published in Pharmacological Reports in June 2017 . The study found that TP0427736 inhibited ALK5 kinase activity and decreased the growth inhibition of human outer root sheath cells . It also found that the topical application of TP0427736 significantly decreased Smad2 phosphorylation in mouse skin, and its repeated application suppressed the shortening of average hair follicle length during the transition from the late anagen phase to the catagen phase .

Propriétés

IUPAC Name |

6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2.ClH/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10;/h2-7H,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKPLYNIVZJPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2-dimethylbenzimidazole](/img/structure/B2952159.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2952164.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)

![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)